molecular formula C21H33NO6 B5013240 4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]morpholine;oxalic acid

4-[4-(2-Tert-butyl-4-methylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B5013240
M. Wt: 395.5 g/mol
InChI Key: MKTSFKCDDJIAHT-UHFFFAOYSA-N
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Description

The compound is a morpholine derivative with a tert-butyl-4-methylphenoxy group attached to the 4-position of the morpholine ring. Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The tert-butyl-4-methylphenoxy group is a type of ether, which is often used in drug design for its stability and ability to improve solubility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. Attached to this ring at the 4-position would be a tert-butyl-4-methylphenoxy group .


Chemical Reactions Analysis

As a morpholine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitrogen in the morpholine ring could act as a nucleophile in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the morpholine ring and the tert-butyl-4-methylphenoxy group. For example, the morpholine ring could contribute to the compound’s solubility in water, while the tert-butyl-4-methylphenoxy group could increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Morpholine derivatives are found in a variety of pharmaceuticals and could interact with a number of biological targets .

Future Directions

Future research could explore the potential uses of this compound in pharmaceutical or industrial applications. Given the versatility of both morpholine and phenoxy compounds, there could be many possible directions for further investigation .

Properties

IUPAC Name

4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-16-7-8-18(17(15-16)19(2,3)4)22-12-6-5-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h7-8,15H,5-6,9-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSFKCDDJIAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCN2CCOCC2)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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